Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for Ethyl 8-methylquinoline-5-carboxylate
Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for Ethyl 8-methylquinoline-5-carboxylate
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound: Ethyl 8-methylquinoline-5-carboxylate (CAS: 82967-39-3)
Executive Summary
Ethyl 8-methylquinoline-5-carboxylate is a highly versatile, functionalized heterocyclic building block extensively utilized in modern drug discovery. Featuring a basic quinoline core, an electron-donating methyl group at the C8 position, and an electrophilic ethyl ester at the C5 position, this compound serves as a critical intermediate for synthesizing macrocyclic therapeutics and kinase inhibitors. This whitepaper provides an authoritative analysis of its physicochemical properties, structural regioselectivity, and validated experimental workflows.
Structural Elucidation & Regioselective Synthesis
The synthesis of the 8-methylquinoline-5-carboxylate core is traditionally achieved via a modified Skraup reaction. By reacting ethyl 3-amino-4-methylbenzoate with glycerol in the presence of sulfuric acid and an oxidizing agent, the quinoline ring is forged.
The Causality of Regioselectivity: A common challenge in quinoline synthesis is the formation of regioisomers. However, in this specific substrate, ring closure occurs with 100% regioselectivity at the C6 position of the aniline precursor. Cyclization at the C4 position is sterically and electronically prohibited; the C2 position is already occupied by a methyl group. Forming a bond at C4 would require a pentavalent carbon or an impossible bridgehead double bond violation within the aromatic system. This structural constraint guarantees the exclusive formation of the 5-carboxylate isomer over the 7-carboxylate isomer, streamlining downstream purification,[1].
Physicochemical Properties
Understanding the physical and chemical parameters of this compound is critical for optimizing reaction conditions, particularly regarding solubility and phase-transfer behaviors during workup.
| Property | Value / Description | Method / Condition |
| CAS Number | 82967-39-3 | Standard Registry |
| Molecular Formula | C13H13NO2 | - |
| Molecular Weight | 215.25 g/mol | - |
| Appearance | Pale yellow to off-white solid | Room Temperature |
| Density | ~1.18 g/cm³ (Predicted) | 20 °C |
| Boiling Point | ~330-350 °C (Predicted) | 760 mmHg |
| pKa (Conjugate Acid) | ~4.5 | Aqueous, 25 °C |
| LogP (Octanol/Water) | ~2.8 | Computed |
| Solubility | Soluble in EtOH, THF, DCM; Insoluble in H2O | 25 °C |
Chemical Reactivity & Derivatization Pathways
The orthogonal reactivity of the basic quinoline nitrogen and the C5 ester allows for divergent synthetic applications. The ester can be hydrolyzed to the free acid for amide coupling, or reduced to a primary alcohol for etherification.
Figure 1: Divergent chemical derivatization pathways for Ethyl 8-methylquinoline-5-carboxylate.
Application in Drug Discovery
Recent advancements in medicinal chemistry have highlighted the utility of 8-methylquinoline-5-carboxylate derivatives. Most notably, they are heavily featured in the synthesis of macrocyclic Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. These compounds act in combination with CFTR correctors and potentiators to restore chloride channel function in patients suffering from cystic fibrosis[2]. The 5-carboxylate acts as a critical anchor point for macrocyclization, while the 8-methyl group provides essential steric bulk to lock the active conformation of the drug.
Self-Validating Experimental Protocols
Protocol 1: Isoelectric Saponification to the Free Acid
Objective: Hydrolyze the ethyl ester to 8-methylquinoline-5-carboxylic acid while maximizing isolated yield via precise isoelectric precipitation.
Figure 2: Self-validating experimental workflow for the isoelectric isolation of the free acid.
Step-by-Step Methodology:
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Dissolution: Suspend 10.0 g (46.4 mmol) of Ethyl 8-methylquinoline-5-carboxylate in 100 mL of a 4:1 Ethanol/Water mixture. Causality: The mixed solvent system ensures the lipophilic ester dissolves in the organic phase while providing enough aqueous character to dissolve the incoming sodium hydroxide, preventing biphasic reaction stalling.
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Base Addition: Cool the mixture to 0 °C and add 2.0 equivalents (3.71 g) of NaOH dissolved in 10 mL of water dropwise.
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Thermal Activation: Heat the reaction to 80 °C (reflux) for 4 hours.
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IPC Monitoring (Self-Validation): Sample 50 µL of the reaction mixture, quench in 1 mL of 1% formic acid in acetonitrile, and analyze via LC-MS. Proceed only when the ester peak (m/z 216[M+H]+) is <1% relative to the acid peak (m/z 188 [M+H]+).
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Isoelectric Precipitation: Cool the reaction to room temperature and concentrate under reduced pressure to remove ethanol. Dilute the aqueous residue with 50 mL of water. Using a calibrated pH meter, carefully add 1M HCl dropwise until the pH reaches exactly 4.05 . Causality: The quinoline nitrogen (pKa ~4.5) and the carboxylic acid (pKa ~3.6) create an isoelectric point (pI) at pH 4.05. Targeting this exact pH ensures the formation of the neutral zwitterion, crashing the product out of the aqueous phase and preventing yield loss to soluble protonated or deprotonated species.
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Isolation: Filter the resulting heavy white precipitate through a sintered glass funnel. Wash with cold water (2 x 20 mL) and dry in a vacuum oven at 50 °C to constant weight.
Protocol 2: Hydride Reduction to (8-Methylquinolin-5-yl)methanol
Objective: Reduce the ester to the primary alcohol for subsequent cross-coupling.
Step-by-Step Methodology:
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Inert Atmosphere Setup: Purge a dry, 250 mL round-bottom flask with argon. Add 5.0 g (23.2 mmol) of the ester and dissolve in 50 mL of anhydrous THF.
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Hydride Addition: Cool the solution to 0 °C. Slowly add 25.5 mL of a 1.0 M solution of Lithium Aluminum Hydride (LiAlH4) in THF (1.1 eq). Causality: A slight excess of LiAlH4 is used to ensure complete reduction, but the temperature is kept strictly at 0 °C to prevent over-reduction or nucleophilic attack at the quinoline ring.
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Reaction: Stir at 0 °C for 2 hours.
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Fieser Workup (Self-Validation): Quench the reaction sequentially with 1.0 mL of water, 1.0 mL of 15% aqueous NaOH, and 3.0 mL of water. Causality: The Fieser method transforms the gelatinous aluminum salts into a granular, easily filterable white solid, preventing emulsion formation and trapping of the product.
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Isolation: Filter the granular salts over a pad of Celite, wash the filter cake with hot ethyl acetate, and concentrate the filtrate in vacuo to yield the pure alcohol.
References
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Title: Ethyl 8-methylquinoline-5-carboxylate | ChemScene Source: Chemikart URL: [Link]
- Title: WO2024056791A1 - Combination of macrocyclic cftr modulators with cftr correctors and / or cftr potentiators Source: Google Patents URL
